molecular formula C9H11ClN2O B1365277 2-Chloro-N-isopropylisonicotinamide CAS No. 439931-33-6

2-Chloro-N-isopropylisonicotinamide

Cat. No. B1365277
M. Wt: 198.65 g/mol
InChI Key: QZSSGGZMSWRLKH-UHFFFAOYSA-N
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Description

“2-Chloro-N-isopropylisonicotinamide” is a chemical compound with the CAS Number: 439931-33-6 . It has a molecular weight of 198.65 and its IUPAC name is 2-chloro-N-isopropylisonicotinamide . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Chloro-N-isopropylisonicotinamide is 1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13) . This indicates that the molecule consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Chloro-N-isopropylisonicotinamide is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current literature.

Scientific Research Applications

Biocatalytic Applications

  • Biocatalytic Hydrolysis for 2-Chloronicotinic Acid Production : Amidases are used to catalyze the hydrolysis of 2-chloronicotinamide for producing 2-chloronicotinic acid, a crucial component in various agrochemicals and pharmaceuticals. The amidase from Pantoea sp. (Pa-Ami) shows superior activity for nicotinamide and its chlorinated derivatives. This biocatalytic process is highlighted for its high productivity and potential industrial application (Zheng et al., 2018).

  • Novel Strain Transformation for 2-Chloronicotinic Acid : A newly isolated strain Rhodococcus erythropolis ZJB-09149 can convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid. This biotransformation process is significant for its application in synthesizing pesticides and medicines, offering an innovative and efficient method for 2-chloronicotinic acid production (Jin et al., 2011).

Chemical Synthesis and Pharmaceutical Applications

  • Synthesis of Anti-Infective Agents : The compound 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide is used in the synthesis of Nevirapine, an anti-infective agent. This synthesis process demonstrates the potential of chloro-nicotinamides in pharmaceutical applications (Hu Yong-an, 2012).

  • Development of Anticonvulsant Agents : N-substituted-3-chloro-2-azetidinone derivatives synthesized from isoniazide and substituted aldehyde have shown promising anticonvulsant activity. These compounds, including 2-chloronicotinamides, are being explored for their potential in treating convulsive disorders (Hasan et al., 2011).

Environmental and Agricultural Impact Studies

  • Agricultural Chemicals in Groundwater : Studies have assessed the concentration of agricultural chemicals, including 2-chloro-4-ethylamino-6-isopropylamino-s-triazine, in groundwater. This research is crucial for understanding the environmental impact of these chemicals in agricultural areas (Kolpin, 1997).

  • Herbicidal Activity of 2-Chloronicotinamides : Research on N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid has shown significant herbicidal activity, providing insights into the development of novel herbicides (Yu et al., 2021).

properties

IUPAC Name

2-chloro-N-propan-2-ylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-3-4-11-8(10)5-7/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSSGGZMSWRLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476034
Record name 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-isopropylisonicotinamide

CAS RN

439931-33-6
Record name 2-CHLORO-N-ISOPROPYLISONICOTINAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of 20.00 g 2-chloroisonicotinic acid (123.2 mmol) in 200 mL acetonitrile were added 11.77 mL thionyl chloride (160.2 mmol, 1.3 eq) and 762 μL DMF (9.86 mmol, 0.08 eq). The mixture was heated to reflux and was monitored by HPLC. After 60 min (<1% of 2-chloroisonicotinic acid), the reaction mixture was cooled to room temperature and all volatiles were removed in a rotary evaporator (40° C./10 mbar). The residual oil was dissolved in 200 mL dichloromethane and the solution was cooled to 0° C. 20.6 mL triethylamine (147.8 mmol, 1.20 eq) and 11.7 mL isopropylamine (135.5 mmol, 1.10 eq) were subsequently added and stirring was continued for 2 h at 0° C. until the solution turned almost black. The mixture was poured on 200 mL water and phases were separated. The organic phase was washed with 200 mL brine, dried over 15 g sodium sulfate and filtered. The filter cake was washed with 30 mL dichloromethane. After removal of solvent in a rotary evaporator (40° C., 20 mbar), the crude product (24.83 g, 102% w/w) was obtained as a brown solid (HPLC purity 98.6% area).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
762 μL
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.6 mL
Type
reactant
Reaction Step Four
Quantity
11.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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